molecular formula C20H25N5O4 B12941736 N-(4-Phenylbutyl)adenosine

N-(4-Phenylbutyl)adenosine

Cat. No.: B12941736
M. Wt: 399.4 g/mol
InChI Key: QNQVVNSRYWTXJV-WVSUBDOOSA-N
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Description

N-(4-Phenylbutyl)adenosine is a synthetic adenosine analog characterized by the substitution of a phenylbutyl group at the nitrogen atom of the adenosine molecule. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenylbutyl)adenosine typically involves the alkylation of adenosine with 4-phenylbutyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenylbutyl)adenosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylbutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted adenosine derivatives.

Scientific Research Applications

N-(4-Phenylbutyl)adenosine has a wide range of applications in scientific research:

    Chemistry: Used as a probe to study nucleoside analogs and their interactions with various chemical reagents.

    Biology: Employed in the study of RNA and DNA interactions, as well as in the investigation of cellular processes involving adenosine receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of adenosine receptors, which are involved in various physiological processes such as cardiovascular function and immune response.

    Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

N-(4-Phenylbutyl)adenosine exerts its effects primarily through interaction with adenosine receptors, which are G protein-coupled receptors. The compound binds to these receptors, modulating their activity and influencing various signaling pathways. This interaction can lead to changes in cellular processes such as neurotransmission, vasodilation, and immune response.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Phenylpropyl)adenosine: Another adenosine analog with a phenylpropyl group.

    N6-(Phenylisopropyl)adenosine: An adenosine analog with a phenylisopropyl group.

Uniqueness

N-(4-Phenylbutyl)adenosine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for adenosine receptors, leading to varied pharmacological effects.

Properties

Molecular Formula

C20H25N5O4

Molecular Weight

399.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(4-phenylbutylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C20H25N5O4/c26-10-14-16(27)17(28)20(29-14)25-12-24-15-18(22-11-23-19(15)25)21-9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,11-12,14,16-17,20,26-28H,4-5,8-10H2,(H,21,22,23)/t14-,16-,17-,20-/m1/s1

InChI Key

QNQVVNSRYWTXJV-WVSUBDOOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCCCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)CCCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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